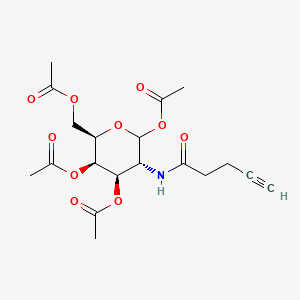

Ac4GalNAlk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25NO10 |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19?/m1/s1 |

InChI Key |

PODQGPKRSTUNAT-ILNABNIYSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ac4GalNAlk Metabolic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the mechanism behind N-propargylgalactosamine tetraacetate (Ac4GalNAlk) metabolic labeling, a powerful technique for studying protein glycosylation. We will delve into the metabolic pathway, the enhancement of labeling efficiency through metabolic engineering, and the subsequent bioorthogonal detection methods.

Introduction to Metabolic Glycoengineering

Metabolic oligosaccharide engineering (MOE) is a technique that enables the study of protein glycosylation by introducing chemically modified monosaccharides into cellular glycans. These modified sugars, often containing bioorthogonal functional groups like azides or alkynes, are processed by the cell's natural metabolic pathways and incorporated into glycoproteins. The bioorthogonal handle then allows for the specific detection and visualization of these newly synthesized glycoconjugates through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".

This compound is a peracetylated, membrane-permeable synthetic monosaccharide that carries an alkyne group. It serves as a metabolic precursor for the unnatural nucleotide sugar UDP-N-propargylgalactosamine (UDP-GalNAlk), which can then be incorporated into O-linked glycoproteins.

The Metabolic Pathway of this compound

The metabolic labeling process using this compound can be broken down into a series of intracellular steps. Upon entering the cell, the hydrophobic acetyl groups of this compound are removed by cytosolic esterases, yielding GalNAlk. This free monosaccharide then enters the GalNAc salvage pathway.

The key enzymatic steps are:

-

Phosphorylation: The enzyme GALK2 phosphorylates GalNAlk to GalNAlk-1-phosphate.

-

UDP-Sugar Formation: The pyrophosphorylase AGX1 or AGX2 then converts GalNAlk-1-phosphate to the activated nucleotide sugar UDP-GalNAlk.[1][2]

-

Glycosylation: Glycosyltransferases (GTs), specifically polypeptide GalNAc transferases (GalNAc-Ts) located in the secretory pathway, utilize UDP-GalNAlk as a substrate to incorporate the alkyne-tagged sugar into nascent polypeptide chains, forming O-linked glycans.[2][3]

-

Epimerization: In the cytosol, UDP-GalNAlk can be interconverted to UDP-N-propargylglucosamine (UDP-GlcNAlk) by the UDP-GalNAc/GlcNAc 4′-epimerase (GALE).[2] This interconnects the UDP-GalNAc and UDP-GlcNAc pools and can lead to the labeling of GlcNAc-containing glycans as well.

However, the natural efficiency of this process for this compound is low, as AGX1 appears to be a bottleneck in the biosynthesis of UDP-GalNAlk.[1]

Enhancing Labeling Efficiency with Metabolic Engineering

To overcome the low efficiency of this compound labeling, a metabolic engineering approach has been developed. This involves the overexpression of an engineered mutant of the pyrophosphorylase AGX1 (mut-AGX1).[1][4] This engineered enzyme exhibits significantly higher activity towards the unnatural substrate, dramatically boosting the production of UDP-GalNAlk.[1] This increased availability of the activated sugar leads to a substantial increase in its incorporation into glycoproteins, with reports of up to a two-orders-of-magnitude increase in bioorthogonal cell surface labeling.[1][4]

This enhancement is critical for robust detection and makes this compound a highly effective tool for probing protein glycosylation, especially when combined with mut-AGX1 expression.

Bioorthogonal Detection via Click Chemistry

Once the alkyne-tagged sugar is incorporated into glycoproteins, it can be detected using a bioorthogonal reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the covalent ligation of the alkyne group on the sugar with a reporter molecule containing an azide group. The reporter molecule can be a fluorophore for imaging, a biotin tag for affinity purification and proteomics, or other probes for various downstream applications.[2]

The CuAAC reaction is highly specific and proceeds rapidly under biocompatible conditions, allowing for the sensitive and selective detection of labeled glycoproteins in complex biological samples, including living cells.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound metabolic labeling, providing a basis for experimental design.

| Parameter | Cell Line | Concentration | Incubation Time | Fold Increase in Labeling (mut-AGX1 vs WT-AGX1) | Reference |

| This compound | K-562 | 50 µM | Not Specified | Up to 100-fold | [1][4] |

| caged GalNAlk-1-phosphate | K-562 | 25 µM | Not Specified | Up to 100-fold | [1] |

| Ac4GlcNAlk | K-562 | 50 µM | Not Specified | ~10-fold | [1] |

| This compound | 4T1 | 25 µM | Not Specified | Significant enhancement observed | [1] |

| Reagent | Concentration | Purpose | Reference |

| This compound | 10-50 µM | Metabolic Labeling | [1][4] |

| Ac4GlcNAlk | 50 µM | Metabolic Labeling | [1][4] |

| Ac4ManNAlk | 10 µM | Control for sialic acid pathway labeling | [1] |

| caged GalNAlk-1-phosphate | 25-50 µM | Bypassing the initial phosphorylation step | [1] |

| CF680-picolyl azide | Not Specified | NIR fluorophore for in-gel fluorescence | [1] |

| biotin-picolyl-azide | Not Specified | Biotin tag for microscopy and affinity purification | [1] |

Experimental Protocols

The following are generalized protocols for this compound metabolic labeling and subsequent CuAAC detection, based on published methods.[1]

Cell Culture and Transfection

-

Culture cells of interest in appropriate growth medium. For experiments utilizing enhanced labeling, stably transfect cells with a plasmid expressing mut-AGX1. Transposase-mediated integration can be used for hard-to-transfect cell lines.

-

Select and maintain a stable cell line expressing mut-AGX1.

Metabolic Labeling

-

Plate cells at a suitable density.

-

Prepare a stock solution of this compound in DMSO.

-

Add this compound to the cell culture medium to a final concentration of 10-50 µM. A DMSO-only control should be run in parallel.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation of the unnatural sugar.

On-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

After metabolic labeling, wash the cells with PBS.

-

For cell surface labeling, prepare a click reaction cocktail. A typical cocktail includes:

-

An azide-functionalized reporter probe (e.g., a fluorescent dye or biotin).

-

A copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or a copper(I) complex).

-

A copper-chelating ligand (e.g., BTTAA) to stabilize the copper(I) and minimize cytotoxicity.

-

-

Incubate the cells with the click reaction cocktail for a short period (e.g., 30-60 minutes) at room temperature or 37°C.

-

Wash the cells extensively with PBS to remove unreacted click reagents.

-

The cells are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry, or cell lysis for western blotting or proteomics).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes in this compound metabolic labeling.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for this compound labeling.

Caption: Enhancement of labeling by mut-AGX1.

References

Unveiling the Glycoproteome: A Technical Guide to Ac4GalNAlk for Studying Protein Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycosylation, a critical post-translational modification, plays a pivotal role in a vast array of biological processes, from protein folding and stability to cell signaling and immune recognition. Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making the study of glycoproteins, or the "glycoproteome," a crucial endeavor for both basic research and therapeutic development. This technical guide provides an in-depth exploration of tetra-acetylated N-propargyloxycarbonylgalactosamine (Ac4GalNAlk), a powerful chemical tool for metabolic labeling and analysis of O-linked protein glycosylation. We will delve into the underlying principles of this compound-mediated metabolic oligosaccharide engineering (MOE), provide detailed experimental protocols, present quantitative data for experimental design, and discuss the applications and considerations for its use in research and drug discovery.

Introduction to Metabolic Oligosaccharide Engineering (MOE) and this compound

Metabolic oligosaccharide engineering (MOE) is a technique that enables the introduction of bioorthogonal chemical reporters into cellular glycans. This is achieved by providing cells with chemically modified monosaccharide precursors that are taken up and processed by the cell's own glycosylation machinery. These modified sugars are then incorporated into glycoproteins, which can be subsequently detected and identified using bioorthogonal "click" chemistry reactions.

This compound is a peracetylated, alkyne-tagged derivative of N-acetylgalactosamine (GalNAc). As a "caged" analogue, its acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, releasing the active GalNAlk molecule. GalNAlk then enters the GalNAc salvage pathway, where it is converted into the corresponding UDP-sugar, UDP-GalNAlk. This modified sugar nucleotide is then used by glycosyltransferases (GTs) as a substrate to incorporate the alkyne-tagged GalNAlk into nascent O-linked glycans on proteins. The presence of the alkyne handle allows for the selective attachment of probes for visualization or enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.

The Metabolic Pathway of this compound

The metabolic fate of this compound within the cell is a critical aspect of its application. The efficiency of its conversion to UDP-GalNAlk and subsequent incorporation into glycoproteins can be a limiting factor.

The GalNAc Salvage Pathway and the AGX1 Bottleneck

This compound enters the GalNAc salvage pathway, which involves the sequential action of a kinase (GALK2) and a pyrophosphorylase (AGX1/2) to produce UDP-GalNAc. However, the wild-type AGX1 enzyme has been identified as a metabolic bottleneck, exhibiting low efficiency in converting modified GalNAc-1-phosphate analogues to their corresponding UDP-sugars. This results in relatively weak labeling of glycoproteins when using this compound alone.

Overcoming the Bottleneck with Engineered mut-AGX1

To enhance the efficiency of this compound labeling, a mutant version of the pyrophosphorylase, mut-AGX1, has been engineered. Co-expression of mut-AGX1 in cells significantly boosts the biosynthesis of UDP-GalNAlk from this compound, leading to a dramatic increase in the incorporation of the alkyne tag into glycoproteins—by up to two orders of magnitude. This metabolic engineering approach transforms this compound from a weak to a highly efficient MOE reagent.

Interplay with GlcNAc Metabolism and the Role of GALE

In mammalian cells, UDP-GalNAc and UDP-N-acetylglucosamine (UDP-GlcNAc) pools are interconnected by the UDP-GalNAc/GlcNAc 4'-epimerase, GALE. This enzyme can interconvert UDP-GalNAlk and UDP-GlcNAlk, the corresponding alkyne-tagged GlcNAc analogue. This means that labeling with this compound can potentially result in the incorporation of the alkyne tag into both O-GalNAc and O-GlcNAc-modified proteins. The extent of this epimerization can influence the specificity of labeling.

Caption: Metabolic pathway of this compound for labeling O-linked glycoproteins.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate cells (e.g., K-562, 4T1) in appropriate cell culture plates and grow to a desired confluency (typically 70-80%).

-

Transfection with mut-AGX1 (Optional but Recommended): For enhanced labeling, transfect cells with a plasmid expressing mut-AGX1 using a suitable transfection reagent. Stable integration of the plasmid is recommended for long-term studies.

-

Preparation of this compound Stock Solution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C.

-

Metabolic Labeling: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (typically 10-50 µM). Remove the old medium from the cells and add the this compound-containing medium.

-

Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

On-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection

This protocol is for labeling cell surface glycoproteins.

-

Cell Harvesting and Washing: Gently harvest the cells and wash them three times with ice-cold phosphate-buffered saline (PBS) to remove any unreacted this compound.

-

Preparation of Click Chemistry Reagents:

-

Azide-Fluorophore: Prepare a stock solution of an azide-conjugated fluorophore (e.g., CF680-picolyl azide, biotin-picolyl-azide) in DMSO.

-

Copper(I) Catalyst: Prepare a fresh solution of a copper(I) source (e.g., CuSO4) and a copper-chelating ligand (e.g., THPTA) in water.

-

Reducing Agent: Prepare a fresh solution of a reducing agent (e.g., sodium ascorbate) in water.

-

-

Click Reaction:

-

Resuspend the washed cells in PBS.

-

Add the azide-fluorophore, copper(I) catalyst, and reducing agent to the cell suspension in that order. The final concentrations should be optimized but are typically in the range of 25-100 µM for the azide-fluorophore, 50-200 µM for CuSO4, 250-1000 µM for the ligand, and 2.5-5 mM for sodium ascorbate.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation, protected from light.

-

-

Washing: Wash the cells three times with PBS to remove excess click chemistry reagents.

-

Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Caption: Experimental workflow for on-cell CuAAC of this compound-labeled cells.

In-Gel Fluorescence Detection

-

Cell Lysis: After on-cell CuAAC with a fluorescent azide, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

In-Gel Fluorescence Scanning: Visualize the labeled glycoproteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Mass Spectrometry-Based Proteomic Analysis

-

Cell Lysis and Protein Precipitation: Lyse the this compound-labeled cells and precipitate the proteins to remove interfering substances.

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT) and alkylate the resulting free thiols (e.g., with iodoacetamide).

-

Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.

-

Enrichment of Glycopeptides (Optional): Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.

-

Click Chemistry on Peptides: Perform the CuAAC reaction on the peptide mixture to attach a biotin tag to the alkyne-modified glycopeptides.

-

Affinity Purification of Biotinylated Glycopeptides: Use streptavidin-coated beads to capture the biotinylated glycopeptides.

-

LC-MS/MS Analysis: Elute the captured glycopeptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the glycoproteins and map the sites of glycosylation.

Quantitative Data and Considerations

Labeling Efficiency

The expression of mut-AGX1 is crucial for achieving high labeling efficiency with this compound.

| Condition | Relative Labeling Efficiency | Reference |

| WT-AGX1 | Low | |

| mut-AGX1 | High (up to 100-fold increase) |

Comparison with Azide-Tagged Reagents

This compound and the commonly used azide-tagged analogue, Ac4GalNAz, have been shown to label different subsets of glycoproteins, suggesting they may be utilized by different glycosyltransferases. This makes them potentially complementary tools for a more comprehensive analysis of the glycoproteome.

| Reagent | Labeled Glycoprotein Subset | Reference |

| This compound | A specific subset of O-GalNAc glycoproteins | |

| Ac4GalNAz | A broader range of O-GalNAc glycoproteins |

Recommended

The Discovery and Development of Ac4GalNAlk: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: The study of protein glycosylation, a critical post-translational modification involved in a vast array of physiological and pathological processes, has been significantly advanced by the development of chemical tools that allow for the visualization and analysis of glycans in living systems. Metabolic oligosaccharide engineering (MOE) has emerged as a powerful technique in this field. MOE involves introducing chemically tagged monosaccharides into cellular pathways, where they are incorporated into glycoproteins and can be subsequently detected using bioorthogonal chemistry. This guide provides an in-depth technical overview of one such chemical reporter, N-(propargyl)-1,3,4,6-tetra-O-acetyl-D-galactosamine (Ac4GalNAlk), a tool for probing O-GalNAc glycosylation.

Discovery and Rationale for Development

The development of this compound and similar alkyne-tagged monosaccharides arose from the need for specific and versatile probes for metabolic labeling. The alkyne group serves as a bioorthogonal handle that can be specifically ligated to an azide-containing probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This allows for the attachment of fluorophores, biotin, or other reporters for downstream analysis.

Early work in the field focused on azide-modified sugars. However, researchers like Zaro et al. explored alkyne-modified sugars such as this compound to provide an alternative and complementary tool.[1] A key motivation was to develop probes that could distinguish between different types of glycosylation. For instance, it was found that the azide-bearing reporters Ac4GlcNAz and Ac4GalNAz could be interconverted by the epimerase GALE, leading to ambiguity in labeling O-GlcNAc versus mucin-type O-GalNAc glycans.[1] Alkyne-modified sugars like this compound were investigated to overcome this limitation, as they exhibit less metabolic crosstalk.[1]

While the precise first synthesis of this compound is not detailed in a singular "discovery" paper, its development is rooted in the foundational work on GalNAc analogues by research groups such as that of Piller. In 2012, Pouilly et al. reported the synthesis and enzymatic evaluation of a variety of GalNAc analogues to probe the substrate specificity of the mammalian GalNAc salvage pathway, laying the groundwork for the use of molecules like this compound.[2]

The Metabolic Pathway of this compound

This compound is a peracetylated, membrane-permeable precursor. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing N-propargylgalactosamine (GalNAlk). GalNAlk then enters the GalNAc salvage pathway to be converted into the corresponding nucleotide sugar, UDP-GalNAlk, which is the donor substrate for glycosyltransferases.

The key enzymatic steps are:

-

Phosphorylation: GalNAlk is phosphorylated by galactokinase-2 (GALK2) to produce GalNAlk-1-phosphate.

-

UDP-sugar formation: GalNAlk-1-phosphate is then converted to UDP-GalNAlk by the UDP-N-acetylgalactosamine pyrophosphorylase AGX1.

-

Glycosyltransferase incorporation: UDP-GalNAlk is used by polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) in the Golgi apparatus to glycosylate proteins.

-

Epimerization: In the cytosol, UDP-GalNAlk can be epimerized to UDP-GlcNAlk by the UDP-galactose-4'-epimerase (GALE).

However, a significant challenge in the use of this compound is the inefficiency of the wild-type AGX1 enzyme in converting the modified GalNAlk-1-phosphate to UDP-GalNAlk.[3] This metabolic bottleneck leads to low levels of glycoprotein labeling.[3]

Enhancing this compound Efficiency through Metabolic Engineering

A breakthrough in the utility of this compound came from the work of Cioce, Bertozzi, Schumann, and colleagues, who identified AGX1 as the rate-limiting step in the metabolic activation of this compound.[3] To overcome this, they utilized an engineered version of AGX1 with a single point mutation (F383G), termed mut-AGX1.[3] This mutation expands the substrate-binding pocket of the enzyme, allowing it to accommodate the bulkier alkyne-modified substrate more efficiently.

The expression of mut-AGX1 in cells dramatically increases the biosynthesis of UDP-GalNAlk from this compound, leading to a significant enhancement of glycoprotein labeling—by up to two orders of magnitude.[3] This metabolic engineering approach transforms this compound from a weak metabolic reporter into a highly efficient tool for studying protein glycosylation.[3]

Below is a diagram illustrating the metabolic pathway and the role of mut-AGX1.

Quantitative Data

The following tables summarize the quantitative data regarding the efficiency of this compound labeling with and without the engineered enzyme, mut-AGX1.

Table 1: UDP-Sugar Biosynthesis in K-562 Cells

| Condition | UDP-GalNAlk Levels (relative) | UDP-GlcNAlk Levels (relative) |

| WT-AGX1 | Not detectable | Not detectable |

| mut-AGX1 | Detectable, comparable to native UDP-GalNAc | Detectable, comparable to native UDP-GlcNAc |

| mut-AGX1 + GALE-KO | Detectable | Not detectable |

Data derived from descriptions in Cioce et al., 2021.[3]

Table 2: Cell Surface Labeling Efficiency

| Cell Line | Condition | Labeling Reagent | Relative Fluorescence Intensity |

| K-562 | WT-AGX1 | Caged GalNAlk-1-phosphate | Low |

| K-562 | mut-AGX1 | Caged GalNAlk-1-phosphate | Up to 100-fold increase |

| 4T1 | Non-transfected | This compound | Low |

| 4T1 | mut-AGX1 expressing | This compound | High |

Data derived from descriptions in Cioce et al., 2021.[3]

Experimental Protocols

Metabolic Labeling of Cell Surface Glycoproteins

This protocol is adapted from the methods described by Cioce et al.[3]

Materials:

-

This compound (50 µM working concentration)

-

Cell culture medium appropriate for the cell line

-

Cells (e.g., K-562 or 4T1) with and without stable expression of mut-AGX1

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Add this compound to the cell culture medium to a final concentration of 50 µM.

-

Incubate the cells with the this compound-containing medium for 48-72 hours under standard cell culture conditions.

-

After incubation, harvest the cells and wash them three times with cold PBS to remove any unincorporated sugar.

-

The cells are now ready for downstream analysis, such as click chemistry labeling.

On-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for labeling alkyne-tagged glycoproteins on the cell surface.

Materials:

-

Metabolically labeled cells

-

Azide-functionalized probe (e.g., CF680-picolyl azide or biotin-picolyl azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

PBS

Procedure:

-

Resuspend the metabolically labeled cells in PBS.

-

Prepare the "click" reaction cocktail. For a 1 mL reaction, the final concentrations are typically:

-

100 µM CuSO4

-

500 µM THPTA

-

5 mM Sodium Ascorbate (prepare fresh)

-

25-50 µM azide-probe

-

-

Premix the CuSO4 and THPTA in PBS.

-

Add the azide-probe to the cell suspension.

-

Add the CuSO4/THPTA mixture to the cell suspension.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Quench the reaction by washing the cells three times with PBS containing 1% BSA.

-

The cells are now labeled and can be analyzed by flow cytometry, fluorescence microscopy, or prepared for lysis and subsequent biochemical analysis.

In-Gel Fluorescence Analysis of Labeled Glycoproteins

This protocol allows for the visualization of labeled glycoproteins after separation by SDS-PAGE.

Materials:

-

Labeled cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE loading buffer

-

Polyacrylamide gels

-

Fluorescence gel scanner

Procedure:

-

Lyse the labeled cell pellets in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

Normalize the protein concentration for all samples and add SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the fluorophore used (e.g., for CF680, Ex/Em ~680/700 nm).

-

The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize the total protein loading.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for using this compound and the logical relationship between the components of the metabolic engineering strategy.

Applications in Drug Discovery and Development

The ability to efficiently and specifically label O-GalNAc glycans has significant implications for drug discovery and development. Aberrant glycosylation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound, particularly in combination with mut-AGX1, can be used to:

-

Identify novel biomarkers: By comparing the glycoproteomes of healthy and diseased cells, researchers can identify specific glycoproteins whose glycosylation patterns are altered. These may serve as new diagnostic or prognostic biomarkers.

-

Study disease mechanisms: The tool allows for the tracking of glycosylation changes in response to drug treatment or other stimuli, providing insights into the role of glycosylation in disease progression.

-

Develop targeted therapies: Glycoproteins that are specifically expressed on the surface of diseased cells can be targeted for therapy. This compound can be used to identify and validate these targets.

Conclusion

This compound has evolved from a specialized chemical probe into a robust and widely applicable tool for the study of protein glycosylation. The key development of an engineered pyrophosphorylase, mut-AGX1, has overcome the primary limitation of its metabolic inefficiency. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their studies of the glycome, paving the way for new discoveries in health and disease.

References

Ac4GalNAlk chemical structure and properties for researchers

An In-depth Technical Guide on N-(4-pentynoyl)-galactosamine tetraacylated (Ac4GalNAlk) for Metabolic Glycoengineering

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a key metabolic chemical reporter for studying glycosylation. It details its chemical properties, metabolic pathway, experimental protocols, and data analysis techniques.

Introduction to this compound

N-(4-pentynoyl)-galactosamine tetraacylated, commonly abbreviated as this compound, is a synthetic, cell-permeable monosaccharide derivative. It is an unnatural N-acetylgalactosamine (GalNAc) analog containing a terminal alkyne group. This chemical handle allows for the visualization and enrichment of glycoconjugates through a bioorthogonal chemical reaction known as "click chemistry."[1][2] this compound is a powerful tool in the field of metabolic oligosaccharide engineering (MOE), enabling the study of protein glycosylation in living cells and organisms.[1][3][4]

The addition of four acetyl groups enhances the molecule's cell permeability, allowing it to be readily taken up by cells. Once inside the cell, the acetyl groups are removed by cellular esterases, and the resulting molecule enters the GalNAc salvage pathway.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-1,3,4,6-Tetraacetate-D-Galactopyranose | [5] |

| Common Synonyms | N-(4-pentynoyl)-galactosamine tetraacylated, Ac4GalNAl | [6] |

| CAS Number | 1810852-60-8 | [3][5] |

| Molecular Formula | C₁₉H₂₅NO₁₀ | [7][8] |

| Molecular Weight | 427.41 g/mol | [7][8] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [6][9] |

| Storage Conditions | Store at -20°C | [9] |

Metabolic Pathway and Bioorthogonal Labeling

This compound is a metabolic chemical reporter that is processed by the cellular machinery for glycosylation. The following diagram illustrates the metabolic pathway of this compound and its subsequent detection.

As shown in the diagram, this compound enters the cell and is deacetylated to GalNAlk. GalNAlk is then phosphorylated by galactokinase-2 (GALK2) to form GalNAlk-1-Phosphate. This intermediate is then converted to UDP-GalNAlk. This conversion is a critical and often rate-limiting step. The endogenous UDP-N-acetylglucosamine pyrophosphorylases (AGX1/2) are inefficient at converting GalNAlk-1-P to UDP-GalNAlk.[1] However, the expression of an engineered pyrophosphorylase, mut-AGX1, dramatically increases the efficiency of this step, leading to a significant enhancement in the labeling of glycoproteins.[1][3]

The resulting UDP-GalNAlk is then used as a substrate by various glycosyltransferases, such as GalNAc-transferases (GalNAc-Ts), which incorporate the alkyne-modified sugar into growing glycan chains on proteins.[1]

The alkyne handle on the incorporated sugar allows for its detection via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[2] This reaction forms a stable triazole linkage with an azide-containing probe, which can be a fluorophore for imaging or biotin for enrichment and proteomic analysis.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with this compound.

Materials:

-

This compound

-

Complete cell culture medium appropriate for the cell line

-

Mammalian cell line of interest (e.g., K-562, HeLa)

-

(Optional) Plasmid encoding mut-AGX1 for enhanced labeling

-

DMSO

Procedure:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight.

-

Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

(Optional) Transfection with mut-AGX1: For enhanced labeling, transfect cells with a plasmid expressing mut-AGX1 according to the manufacturer's protocol. Allow for sufficient time for protein expression (e.g., 24-48 hours).

-

Metabolic Labeling: Add the this compound stock solution to the cell culture medium to a final concentration of 10-50 µM.[3][4] The optimal concentration may vary depending on the cell line and experimental goals.

-

Incubation: Incubate the cells for 24-72 hours under normal growth conditions (e.g., 37°C, 5% CO₂).

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound. The cells are now ready for downstream analysis.

Click Chemistry Reaction for Fluorescence Microscopy

This protocol outlines the steps for visualizing this compound-labeled glycoproteins in fixed cells using a fluorescent azide probe.

Materials:

-

Metabolically labeled cells (from section 4.1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Click Chemistry Reaction Buffer:

-

100 mM Tris-HCl, pH 8.5

-

1 mM CuSO₄

-

100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or other copper-chelating ligand

-

10 mM Sodium Ascorbate

-

-

Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide)

-

PBS

Procedure:

-

Cell Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. Add the following reagents in order to the reaction buffer: fluorescent azide probe (e.g., 2-10 µM), and freshly prepared sodium ascorbate.

-

Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the workflow for detecting this compound-labeled glycoproteins by Western blot.

Quantitative Data and Applications

The use of mut-AGX1 significantly enhances the incorporation of this compound into cellular glycoproteins.

| Application | Key Finding | Reference(s) |

| Enhanced Metabolic Labeling | Co-expression of mut-AGX1 increases the bioorthogonal cell surface labeling with this compound by up to two orders of magnitude. | [1] |

| Proteomic Analysis | Enables the enrichment of alkyne-labeled glycoproteins using biotin-azide for subsequent identification and quantification by mass spectrometry. | [4] |

| Imaging Glycans | Allows for the visualization of glycans in cells and developing organisms. | [6] |

| Differential Glycoprotein Labeling | This compound labels a subset of O-GalNAc glycoproteins, providing a tool that is complementary to azide-tagged monosaccharide analogs. | [3] |

Conclusion

This compound is a versatile and powerful tool for the study of protein glycosylation. Its ability to be metabolically incorporated into glycans and subsequently detected with high specificity via click chemistry provides researchers with a robust method for investigating the roles of glycosylation in various biological processes. The optimization of its metabolic incorporation through the use of the engineered enzyme mut-AGX1 has further expanded its utility and sensitivity, making it an indispensable reagent in the field of chemical glycobiology.

References

- 1. scispace.com [scispace.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. confluore.com [confluore.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Development of a Click-Chemistry Reagent Compatible with Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

The Metabolic Journey of Ac4GalNAlk: A Technical Guide to its Incorporation into Cellular Glycans

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the metabolic pathway and incorporation of N-alkynylgalactosamine tetraacetate (Ac4GalNAlk) into cellular glycans. This compound is a powerful tool in the field of metabolic oligosaccharide engineering (MOE), enabling the visualization and study of protein glycosylation. Understanding its mechanism of action is crucial for its effective application in research and drug development.

The Metabolic Pathway of this compound

This compound is a chemically modified monosaccharide that, when introduced to living cells, is metabolized and incorporated into the glycome.[1][2] As a hydrophobic, caged precursor, it readily crosses the plasma membrane.[1][2] Once inside the cell, a series of enzymatic reactions facilitate its integration into glycoproteins.

The incorporation of this compound follows a specific metabolic route:

-

Deprotection: Cytosolic thioesterases remove the acetyl groups from this compound, releasing the active monosaccharide, GalNAlk.[1]

-

Salvage Pathway Activation: GalNAlk enters the natural N-acetylgalactosamine (GalNAc) salvage pathway.[1][3]

-

Phosphorylation: The kinase GALK2 phosphorylates GalNAlk to form GalNAlk-1-phosphate.[1][3]

-

UDP-Sugar Formation: The pyrophosphorylase AGX1 or AGX2 then converts GalNAlk-1-phosphate into the corresponding nucleotide sugar, UDP-GalNAlk.[1][3] This step has been identified as a significant bottleneck in the metabolic labeling process.[1]

-

Glycosyltransferase Activity: Glycosyltransferases (GTs) utilize UDP-GalNAlk as a substrate, incorporating it into growing glycan chains on glycoproteins.[1][2]

-

Epimerization: The UDP-GalNAc/GlcNAc 4'-epimerase GALE can interconvert UDP-GalNAlk and UDP-GlcNAlk, which can lead to decreased specificity in glycan labeling.[1]

Enhancing Incorporation: Overcoming the AGX1 Bottleneck

Research has shown that the pyrophosphorylase AGX1 is a rate-limiting step in the biosynthesis of UDP-GalNAlk, which can impair the efficiency of metabolic labeling.[1] To address this, an engineered mutant of AGX1 (mut-AGX1) has been developed.[4][5] This engineered enzyme significantly boosts the biosynthesis of UDP-GalNAlk, leading to a dramatic increase in bioorthogonal cell surface labeling.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating the impact of engineered AGX1 on this compound incorporation.

| Cell Line | Condition | Analyte | Fold Increase in Labeling (mut-AGX1 vs. WT-AGX1) | Reference |

| K-562 | Overexpression of AGX1 | This compound | Up to 100-fold | [2] |

| GALE-KO | Overexpression of AGX1 | This compound | ~10-fold | [2] |

| K-562 | Overexpression of AGX1 | Ac4GlcNAlk | ~10-fold | [2] |

Experimental Protocols

Cell Culture and Transfection for Enhanced this compound Incorporation

This protocol is adapted from studies utilizing K-562 cells.

-

Cell Culture: K-562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transfection:

-

Prepare plasmids encoding wild-type AGX1 (WT-AGX1) and mutant AGX1 (mut-AGX1).

-

For transfection, use a suitable method such as electroporation or lipid-based transfection reagents according to the manufacturer's instructions.

-

After transfection, allow cells to recover for 24-48 hours before proceeding with metabolic labeling.

-

Metabolic Labeling with this compound

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Cell Seeding: Seed the transfected K-562 cells in fresh culture medium at a desired density.

-

Metabolic Labeling: Add the this compound stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of GalNAlk into cellular glycans.

Bioorthogonal Labeling and Detection

This protocol utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for visualization.

-

Cell Harvesting and Washing: Harvest the metabolically labeled cells and wash them three times with cold PBS.

-

Optional Neuraminidase Treatment: To remove sialic acids and potentially enhance access to underlying glycans, cells can be treated with neuraminidase according to the manufacturer's protocol.[2]

-

Click Reaction:

-

Prepare a click reaction cocktail containing a fluorescently tagged picolyl azide (e.g., CF680-picolyl azide), a copper source (e.g., CuSO4), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.

-

Resuspend the washed cells in the click reaction cocktail.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Washing: Wash the cells three times with cold PBS to remove excess click reagents.

-

Analysis:

-

In-gel Fluorescence: Lyse the cells, separate the proteins by SDS-PAGE, and visualize the labeled glycoproteins using a fluorescence scanner.[2]

-

Flow Cytometry: Analyze the fluorescence of individual cells to quantify the level of labeling.

-

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of this compound Incorporation

Caption: Metabolic pathway of this compound incorporation into cellular glycans.

Experimental Workflow for this compound Labeling and Detection

Caption: Experimental workflow for this compound labeling and detection.

References

- 1. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Optimization of metabolic oligosaccharide engineering with this compound and Ac4GlcNAlk by an engineered pyrophosphorylase | Crick [crick.ac.uk]

- 5. researchgate.net [researchgate.net]

Visualizing Glycoprotein Dynamics: An In-depth Technical Guide to Ac4GalNAlk

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycoprotein dynamics is crucial for understanding a myriad of biological processes, from cell signaling and immune responses to disease progression. Metabolic oligosaccharide engineering (MOE) has emerged as a powerful tool for probing these dynamics by enabling the visualization of glycans in living systems.[1] This guide focuses on a specific alkyne-tagged metabolic chemical reporter, N-alkynylgalactosamine tetraacetate (Ac4GalNAlk), providing a comprehensive overview of its application in visualizing glycoprotein dynamics.

This compound is a synthetic, cell-permeable monosaccharide analog that, once inside the cell, is processed by the cellular machinery and incorporated into nascent glycoproteins.[1] The alkyne handle then serves as a bioorthogonal reactive group for covalent ligation with azide-functionalized probes, a reaction commonly known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][3] This allows for the specific and sensitive detection of newly synthesized glycoproteins.

A key breakthrough in the utility of this compound has been the discovery that its efficient metabolic activation is significantly enhanced by the co-expression of an engineered pyrophosphorylase, mut-AGX1.[1][4] This engineered enzyme bypasses a metabolic bottleneck, leading to a dramatic increase in the biosynthesis of the corresponding UDP-sugar and subsequent incorporation into glycoproteins, boosting cell surface labeling by up to two orders of magnitude.[1][4][5]

This technical guide provides a detailed exploration of the core principles and methodologies for utilizing this compound to visualize glycoprotein dynamics, with a focus on quantitative data, experimental protocols, and visual representations of the underlying processes.

Data Presentation: Quantitative Analysis of this compound Labeling

The efficiency of this compound as a metabolic label is critically dependent on the expression of the engineered enzyme mut-AGX1. The following tables summarize the quantitative data from key experiments, highlighting the enhanced labeling efficiency in the presence of mut-AGX1.

Table 1: Dose-Dependent Cell Surface Labeling with this compound in the Presence of mut-AGX1

| This compound Concentration (µM) | Fold Increase in Fluorescence (mut-AGX1 vs. WT-AGX1) |

| 10 | ~10-fold |

| 25 | ~50-fold |

| 50 | ~100-fold |

Data synthesized from dose-response experiments in K-562 cells expressing either wild-type (WT) or mutant (mut) AGX1. The fold increase represents the enhanced labeling efficiency conferred by mut-AGX1.[1][4]

Table 2: Impact of mut-AGX1 Expression on Glycoprotein Labeling with Various Metabolic Reporters

| Metabolic Reporter | Concentration (µM) | mut-AGX1 Expression | Relative Labeling Intensity |

| This compound | 50 | - | Low |

| This compound | 50 | + | High |

| Ac4GlcNAlk | 50 | - | Very Low |

| Ac4GlcNAlk | 50 | + | High |

| Ac4ManNAlk | 10 | - | High |

| Ac4ManNAlk | 10 | + | High |

This table illustrates the specificity of mut-AGX1's effect. While this compound and Ac4GlcNAlk labeling is significantly enhanced, the labeling with Ac4ManNAlk, which enters a different metabolic pathway, remains unaffected by mut-AGX1 expression.[1][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in using this compound to visualize glycoprotein dynamics.

Cell Culture and Transfection

-

Cell Lines: K-562 (human leukemia cell line) and 4T1 (murine breast cancer cell line) are commonly used.[1][7]

-

Culture Conditions: Cells are maintained in appropriate growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For stable expression of mut-AGX1, cells are transfected with a suitable expression vector containing the mut-AGX1 gene using standard transfection reagents (e.g., Lipofectamine). Selection of stable transfectants is typically performed using an appropriate antibiotic (e.g., hygromycin).[7]

Metabolic Labeling with this compound

-

Cell Seeding: Seed the cells (both non-transfected and mut-AGX1 expressing) in appropriate culture vessels (e.g., 6-well plates or flasks) at a density that allows for logarithmic growth during the labeling period.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Labeling: Add this compound to the cell culture medium to the desired final concentration (e.g., 10-50 µM).[1] A DMSO-only control should be included.

-

Incubation: Incubate the cells for a period of 20 to 72 hours to allow for metabolic incorporation of the sugar analog into glycoproteins.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol is for labeling cell surface glycoproteins on live cells.

-

Cell Harvesting and Washing: Gently harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. A typical cocktail includes:

-

Azide-functionalized probe (e.g., biotin-picolyl azide for subsequent streptavidin-based detection, or a fluorescent azide like CF680-picolyl azide).

-

Copper(I) source (e.g., copper(II) sulfate).

-

Reducing agent to reduce Cu(II) to the catalytic Cu(I) (e.g., sodium ascorbate).

-

Copper-chelating ligand to stabilize the Cu(I) ion and improve reaction efficiency (e.g., TBTA).

-

-

Labeling: Resuspend the washed cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: After incubation, wash the cells three times with cold PBS to remove unreacted reagents.

Visualization and Analysis

-

Secondary Staining (if applicable): If a biotinylated azide probe was used, incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-DTAF) for 30 minutes on ice.[4]

-

Washing: Wash the cells twice with cold PBS.

-

Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA) and analyze using a flow cytometer to quantify the fluorescence intensity of the cell population.

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

-

Metabolic Labeling and Click Chemistry: Perform metabolic labeling and CuAAC as described above.

-

Fixation and Permeabilization (Optional, for intracellular targets): Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 if intracellular visualization is desired.

-

Counterstaining: Counterstain cellular compartments as needed (e.g., DAPI for nuclei).

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope equipped with the appropriate filter sets.

-

Cell Lysis: After the click reaction with a fluorescent azide, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Imaging: Visualize the fluorescently labeled glycoproteins directly in the gel using a gel imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

Caption: Experimental workflow for visualizing glycoproteins using this compound.

Caption: The CuAAC "click chemistry" reaction for labeling glycoproteins.

References

- 1. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Cell-specific bioorthogonal tagging of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioorthogonal Chemistry with Ac4GalNAlk

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and Metabolic Glycoengineering

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environment.[1] These reactions typically involve a pair of functional groups, a "chemical reporter" and a "probe," which are mutually reactive but inert to the biological milieu.[1][2] Key requirements for a bioorthogonal reaction include high selectivity, biocompatibility, rapid kinetics at low concentrations, and the formation of a stable covalent bond.[2]

Metabolic Glycoengineering (MGE) is a powerful application of bioorthogonal chemistry that enables the study of glycosylation, a ubiquitous and critical post-translational modification. In MGE, cells are supplied with a modified monosaccharide bearing a chemical reporter.[3][4] The cell's own metabolic machinery processes this sugar analog and incorporates it into glycoproteins and other glycoconjugates.[3][4] The embedded chemical reporter then serves as a handle for covalent ligation to a probe, allowing for visualization, purification, and identification of the modified biomolecules.[4]

Ac4GalNAlk: A Tool for Probing GalNAc Glycosylation

Structure and Properties: N-(prop-2-yn-1-yl)galactosamine, tetraacetylated (this compound) is a peracetylated derivative of N-acetylgalactosamine (GalNAc) that is functionalized with a terminal alkyne group. The four acetyl groups render the molecule hydrophobic, facilitating its passive diffusion across the cell membrane.[4][5] Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the hydrophilic GalNAlk molecule and making it available to the cellular machinery.

Mechanism of Incorporation: The unprotected GalNAlk monosaccharide enters the GalNAc salvage pathway.[3][6] This metabolic route involves two key enzymatic steps to activate the sugar for incorporation into glycans:

-

Phosphorylation: The enzyme galactokinase (GALK2) phosphorylates GalNAlk at the 1-position.

-

UDP-Sugar Formation: The resulting GalNAlk-1-phosphate is converted into the high-energy nucleotide sugar donor, UDP-GalNAlk, by the pyrophosphorylase AGX1/2.[3][6]

Glycosyltransferases (specifically GalNAc-transferases or GalNAc-Ts) then recognize UDP-GalNAlk and transfer the alkyne-modified sugar onto serine or threonine residues of proteins, primarily forming mucin-type O-linked glycans.[3]

It is important to note that this compound has been described as a "weak" MOE reagent, exhibiting low incorporation efficiency in some cell lines.[1][7] This is due to a metabolic bottleneck, primarily the inefficient conversion to UDP-GalNAlk by the native AGX1 enzyme.[3] However, research has shown that co-expression of an engineered, mutant version of AGX1 (mut-AGX1) can dramatically enhance UDP-GalNAlk biosynthesis, leading to an increase in cell surface labeling by up to two orders of magnitude.[3]

Additionally, the UDP-GalNAc/GlcNAc 4′-epimerase GALE can interconvert UDP-GalNAlk and its epimer, UDP-GlcNAlk.[3][6] This can lead to the incorporation of the alkyne tag into GlcNAc-containing glycans, potentially reducing the specificity of the labeling. Using GALE-knockout cell lines can prevent this epimerization.[3]

Bioorthogonal Ligation Reactions

Once the alkyne handle is incorporated into cellular glycans, it can be detected using a complementary azide-bearing probe via "click chemistry." The two most common reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction that forms a stable triazole linkage between the alkyne-tagged glycoprotein and an azide probe. It requires a copper(I) catalyst, which is typically generated in situ by the reduction of copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate. The addition of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for protecting cells from copper toxicity and enhancing reaction efficiency.[8] CuAAC is well-suited for fixed cells or cell lysates due to the potential toxicity of the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free alternative to CuAAC, making it ideal for live-cell imaging. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a toxic catalyst. While generally slower than CuAAC, the kinetics of SPAAC are sufficient for many biological applications, and various strained alkynes with different reaction rates are available.[9]

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound.

Table 1: Metabolic Labeling Parameters

| Parameter | Value | Cell Lines | Notes |

|---|---|---|---|

| Working Concentration | 25-50 µM | K-562, 4T1 | Higher concentrations may be necessary for cell lines with lower uptake or without mut-AGX1 expression.[3] |

| Incubation Time | 24-72 hours | General | Optimal time should be determined empirically for each cell line and experimental goal. |

| Cytotoxicity (IC50) | Not Reported | N/A | No specific IC50 value for this compound is readily available in the literature. A cytotoxicity assay (see Protocol 3) is recommended to determine the optimal, non-toxic concentration for a specific cell line. |

Table 2: Bioorthogonal Reaction Kinetics

| Reaction Type | Reagent Example | Second-Order Rate Constant (k₂) | Notes |

|---|---|---|---|

| CuAAC | Terminal Alkyne + Azide | ~10² - 10³ M⁻¹s⁻¹ | Highly dependent on ligand and copper concentration. Generally considered much faster than SPAAC. |

| SPAAC | Benzyl Azide + [9+1]CPP | 2.2 x 10⁻³ M⁻¹s⁻¹ | Rate constants are highly dependent on the structure of the strained alkyne and the azide.[8] |

| SPAAC | Benzyl Azide + BCN | 0.15 M⁻¹s⁻¹ | BCN (Bicyclo[6.1.0]nonyne) is a moderately reactive cyclooctyne.[4] |

| SPAAC | Azido-glucopyranoside + DBCO | 0.32 - 1.22 M⁻¹s⁻¹ | Rate is influenced by buffer conditions (pH, type) and temperature.[5][10] |

| SPAAC | General Range | 10⁻³ - 1 M⁻¹s⁻¹ | A broad range of reactivities is available depending on the specific cyclooctyne used.[6] |

Experimental Protocols

The following protocols provide a starting point for the use of this compound. Optimization may be required for specific cell lines and applications.

Protocol 1: Metabolic Labeling of Glycoproteins with this compound

This protocol describes the metabolic incorporation of this compound into cellular glycoproteins.

Materials:

-

This compound (stock solution in sterile DMSO, e.g., 50 mM)

-

Cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., HEK293T, HeLa, K-562)

-

Standard cell culture plates and equipment

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates, 10 cm dishes, or chamber slides for microscopy) at a density that will result in 70-80% confluency at the time of harvesting.

-

This compound Addition: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 50 µM). Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Control: Prepare a parallel culture treated with an equivalent volume of DMSO as a vehicle control.

-

-

Incubation: Return the cells to the incubator and culture for 24 to 72 hours. The optimal incubation time depends on the rate of protein glycosylation and turnover in the specific cell line and should be optimized.

-

Harvesting: After incubation, cells are ready for downstream applications.

-

For cell lysates (for in-gel fluorescence or Western blot), wash the cells twice with ice-cold PBS, then lyse using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

For fluorescence microscopy, proceed directly to cell fixation (see Protocol 2).

-

Protocol 2: Visualization of Labeled Glycoproteins via CuAAC and Fluorescence Microscopy

This protocol details the fixation, permeabilization, and fluorescent tagging of this compound-labeled cells for imaging.

Materials:

-

This compound-labeled and control cells on chamber slides or coverslips

-

PBS (Phosphate-Buffered Saline)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Click Reaction Cocktail (prepare fresh):

-

Azide-fluorophore probe (e.g., Alexa Fluor 488 Azide, stock in DMSO)

-

Copper(II) Sulfate (CuSO4) (50 mM stock in water)

-

THPTA ligand (50 mM stock in water)

-

Sodium Ascorbate (500 mM stock in water, prepare fresh)

-

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation: Wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.5% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Click Reaction: Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume:

-

885 µL PBS

-

10 µL Azide-fluorophore stock (final concentration 5-50 µM)

-

20 µL CuSO4 stock (final concentration 1 mM)

-

65 µL THPTA stock (final concentration 3.25 mM)

-

20 µL Sodium Ascorbate stock (final concentration 10 mM)

-

Note: Add the sodium ascorbate last to initiate the reaction.

-

-

Incubation: Remove the PBS from the cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Counterstaining: Incubate with DAPI or Hoechst solution according to the manufacturer's instructions to stain the nuclei.

-

Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 3: In-Gel Fluorescence Analysis of Labeled Lysates

This protocol allows for the visualization of all alkyne-labeled proteins in a cell lysate.

Materials:

-

Cell lysate from this compound-labeled and control cells (1-5 mg/mL)

-

SDS-PAGE gels and electrophoresis equipment

-

Click Reaction Cocktail (as in Protocol 2)

-

Methanol and Acetic Acid for gel fixing

-

Gel imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Click Reaction: In a microcentrifuge tube, combine the following for a 50 µL reaction:

-

20 µg of protein lysate

-

Adjust volume to 25 µL with PBS

-

25 µL of 2x Click Reaction Cocktail (prepare a 2x concentrated version of the cocktail from Protocol 2).

-

-

Incubation: Incubate the reaction for 1 hour at room temperature.

-

Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, and boil for 5 minutes at 95°C.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.

-

Gel Fixing: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes.

-

Washing: Wash the gel with deionized water several times.

-

Imaging: Scan the gel using a fluorescence gel imager with excitation and emission wavelengths appropriate for the chosen fluorophore. A lane from the DMSO-treated control lysate should show little to no fluorescent signal.

-

Total Protein Stain: After imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to confirm equal protein loading across lanes.

Protocol 4: Determination of this compound Cytotoxicity (IC50) via MTT Assay

As no specific cytotoxicity data for this compound is readily available, this protocol describes how to determine the concentration that inhibits 50% of cell growth (IC50) using the MTT assay.[4][7][10]

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

This compound (stock in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[10]

-

DMSO or a solubilization buffer

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical range might be from 0 µM (vehicle control) up to 500 µM or higher.

-

Treatment: Remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include a "no-cell" blank control containing only medium. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[7][10]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound), which is set to 100%.

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.

-

Applications and Logical Workflows

This compound, coupled with bioorthogonal chemistry, is a versatile tool for probing protein glycosylation in various contexts.

Applications in Research and Drug Development:

-

Identifying Glycoproteins: Discovering which proteins are modified with O-GalNAc glycans in different cell states.

-

Monitoring Glycosylation Dynamics: Observing changes in glycosylation patterns in response to drug treatment, disease progression, or environmental stimuli.

-

Visualizing Glycan Localization: Determining the subcellular location of specific glycoproteins.

-

Target Identification and Validation: Identifying cell-surface glycoproteins that could serve as targets for antibody-drug conjugates or other targeted therapies.

-

Development of Diagnostics: Using changes in glycosylation as potential biomarkers for disease.

References

- 1. USA: GMA: Added sugar labeling would mislead consumers, falsely imply health concerns - Just Food [just-food.com]

- 2. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Metabolic Oligosaccharide Engineering with this compound and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Ac4GalNAlk Metabolic Labeling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the metabolic labeling of mammalian cells using Ac4GalNAlk (N-pent-4-ynoyl-galactosamine tetraacetate), a chemical reporter for probing protein glycosylation. This method, a subset of metabolic oligosaccharide engineering (MOE), allows for the visualization and characterization of glycoconjugates in living systems.

Introduction

Metabolic oligosaccharide engineering (MOE) is a powerful technique to study protein glycosylation, an essential modulator of many biological processes.[1][2] MOE involves introducing chemically modified monosaccharides into cellular glycans, which can then be detected using bioorthogonal chemistry.[2][3] this compound is a weakly alkyne-labeled reagent that can be used to probe protein glycosylation.[4][5] Once inside the cell, the acetate groups are removed, and the resulting GalNAlk is metabolized through the GalNAc salvage pathway to form UDP-GalNAlk.[1][2] This nucleotide sugar is then incorporated into glycoproteins by glycosyltransferases.[1][2] The incorporated alkyne group can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[6][7][8]

Recent studies have shown that the efficiency of this compound labeling is often limited by a metabolic bottleneck at the pyrophosphorylase step in the GalNAc salvage pathway.[3][9] Overexpression of an engineered pyrophosphorylase, mut-AGX1, can significantly enhance the biosynthesis of UDP-GalNAlk and increase cell surface labeling by up to two orders of magnitude.[1][9]

Metabolic Pathway

The metabolic fate of this compound within a mammalian cell involves the GalNAc salvage pathway. The diagram below illustrates the key enzymatic steps leading to the incorporation of the alkyne-tagged sugar into glycoproteins.

Caption: Metabolic pathway of this compound in mammalian cells.

Experimental Workflow

The overall experimental workflow for this compound metabolic labeling and subsequent detection is outlined below. This process involves cell culture, metabolic labeling, cell harvesting and lysis, click chemistry, and downstream analysis.

Caption: General experimental workflow for this compound labeling.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in the literature.[1][9] Optimal conditions may vary depending on the cell line and experimental goals.

Materials:

-

Mammalian cell line of interest (e.g., K-562, HEK293T, 4T1)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Plasmid encoding mut-AGX1 (optional, for enhanced labeling)

-

Transfection reagent (if using mut-AGX1)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Azide-functionalized probe (e.g., biotin-azide, fluorescent azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

BCA protein assay kit

Procedure:

1. Cell Culture and Transfection (Optional) 1.1. Culture mammalian cells in their appropriate complete medium to ~70-80% confluency. 1.2. For enhanced labeling, transfect cells with a plasmid expressing mut-AGX1 according to the manufacturer's protocol for the chosen transfection reagent.[1][10] 1.3. Allow cells to recover for 24-48 hours post-transfection before starting the metabolic labeling.

2. Metabolic Labeling 2.1. Prepare a working solution of this compound in complete cell culture medium. The final concentration typically ranges from 10 µM to 50 µM.[1][9] A vehicle control (DMSO) should be run in parallel. 2.2. Remove the old medium from the cells and replace it with the this compound-containing medium. 2.3. Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[11] The optimal incubation time should be determined empirically for each cell line and experimental setup.

3. Cell Harvesting and Lysis 3.1. After incubation, gently wash the cells twice with ice-cold PBS to remove any unincorporated this compound. 3.2. Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells). 3.3. Lyse the cell pellet in ice-cold lysis buffer supplemented with a protease inhibitor cocktail. 3.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 3.5. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. 3.6. Collect the supernatant and determine the protein concentration using a BCA protein assay.

4. Click Chemistry Reaction (CuAAC) 4.1. In a microcentrifuge tube, combine the following components in order:

- Cell lysate (containing 20-50 µg of protein)

- Azide-functionalized probe (e.g., 100 µM final concentration)

- TBTA (100 µM final concentration, from a 1.7 mM stock in DMSO)

- Copper(II) sulfate (1 mM final concentration)

- TCEP (1 mM final concentration, freshly prepared) or Sodium Ascorbate (1 mM final concentration, freshly prepared) 4.2. Adjust the final volume with PBS or lysis buffer. 4.3. Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent azide probe.

5. Downstream Analysis 5.1. In-gel Fluorescence: 5.1.1. Add 4X SDS-PAGE loading buffer to the click reaction mixture. 5.1.2. Separate the proteins by SDS-PAGE. 5.1.3. Visualize the labeled glycoproteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. 5.2. Western Blotting and Affinity Purification (for biotin-azide): 5.2.1. After SDS-PAGE, transfer the proteins to a PVDF membrane. 5.2.2. Probe the membrane with streptavidin-HRP to detect biotinylated glycoproteins. 5.2.3. For affinity purification, incubate the click reaction mixture with streptavidin-coated beads. Elute the captured proteins for subsequent analysis, such as mass spectrometry.[12] 5.3. Flow Cytometry (for cell surface labeling): 5.3.1. For analyzing cell surface glycans, perform the click reaction on intact cells before lysis. 5.3.2. After labeling, wash the cells and analyze them by flow cytometry to quantify the fluorescence signal.[9]

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for this compound metabolic labeling. These values are derived from published studies and should be used as a starting point for optimization.[1][9]

| Parameter | Cell Line | This compound Concentration | Incubation Time | Expected Outcome | Reference |

| Labeling Concentration | K-562 | 50 µM | 48 hours | Significant increase in cell surface labeling with mut-AGX1 expression. | [1][9] |

| 4T1 | 50 µM | 48 hours | Detectable glycoprotein labeling, enhanced with mut-AGX1. | [10] | |

| Time Course | hUCB-EPCs | 10, 20, 50 µM | 72 hours | Dose-dependent increase in labeling. | [11] |

| Enhancement with mut-AGX1 | K-562 | 25 µM | 48 hours | Up to two orders of magnitude increase in fluorescence compared to wild-type AGX1. | [1][9] |

Conclusion

This compound metabolic labeling is a versatile tool for studying protein glycosylation in mammalian cells. The efficiency of this technique can be substantially improved by addressing the metabolic bottleneck in the GalNAc salvage pathway through the overexpression of an engineered AGX1 pyrophosphorylase. The detailed protocol and quantitative data provided here serve as a comprehensive guide for researchers to successfully implement this powerful method in their studies, with applications ranging from basic cell biology to drug development.[13]